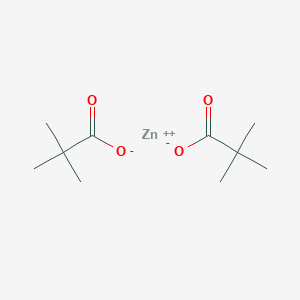

Zinc pivalate

Description

Properties

CAS No. |

15827-10-8 |

|---|---|

Molecular Formula |

C5H10O2Zn |

Molecular Weight |

167.5 g/mol |

IUPAC Name |

2,2-dimethylpropanoic acid;zinc |

InChI |

InChI=1S/C5H10O2.Zn/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7); |

InChI Key |

RGMJDGBMMBIUOX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Zn+2] |

Canonical SMILES |

CC(C)(C)C(=O)O.[Zn] |

Other CAS No. |

15827-10-8 |

Synonyms |

zinc pivalate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Zinc Pivalate from Zinc Oxide and Pivalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zinc pivalate (B1233124) from zinc oxide and pivalic acid. It includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow, designed to meet the needs of researchers and professionals in drug development and chemical synthesis.

Introduction

Zinc pivalate, also known as zinc 2,2-dimethylpropanoate, is a versatile organozinc reagent. It serves as a crucial precursor in the preparation of various organozinc pivalates which are noted for their enhanced air and moisture stability compared to traditional organozinc compounds.[1] These stable reagents are valuable in a range of carbon-carbon bond-forming reactions, including Negishi cross-couplings, acylations, and copper-catalyzed allylations.[2] The synthesis of this compound itself is a straightforward acid-base reaction, typically involving the reaction of a zinc source, such as zinc oxide or zinc carbonate, with pivalic acid.

Synthetic Pathways

The primary and most direct method for synthesizing this compound involves the reaction of zinc oxide with pivalic acid. An alternative, yet similar, pathway utilizes zinc carbonate as the zinc source. Both methods are effective, with the choice often depending on the availability of starting materials and desired purity.

Reaction Scheme:

Caption: General reaction for the synthesis of this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound from both zinc oxide and zinc carbonate.

This protocol is adapted from a procedure published in Organic Syntheses.[2][3]

Experimental Workflow:

Caption: Workflow for this compound synthesis from zinc oxide.

Procedure:

-

A 500 mL round-bottomed flask equipped with a magnetic stir bar is charged with 250 mL of toluene.[2]

-

Pivalic acid (11.3 g, 110 mmol) is added to the toluene, forming a colorless solution.[2]

-

Zinc oxide (4.07 g, 50 mmol) is added in 1 g portions at 25 °C over 15 minutes, resulting in a colorless suspension.[2]

-

The flask is fitted with a Dean-Stark trap and a reflux condenser, and the suspension is stirred under a nitrogen atmosphere at reflux for 16 hours. During this time, water (0.9 mL, 50 mmol) is collected in the Dean-Stark trap.[2]

-

After cooling to 25 °C, the mixture is concentrated via rotary evaporation (50 °C/50 mmHg).[2]

-

The remaining pivalic acid and water are removed under high vacuum (0.1 mmHg) with a liquid nitrogen cold trap. The solid is then warmed to 100 °C in an oil bath and dried for at least 6 hours.[2]

-

The final product, this compound, is obtained as a puffy, amorphous white solid.[2]

This protocol is an alternative method for the synthesis of this compound.[4]

Procedure:

-

In a suitable reaction vessel, 250 mL of water is warmed to 60-70°C.[4]

-

Pivalic acid (56.1 g, 0.55 mol) is added to the warm water.[4]

-

Zinc carbonate (31.25 g, 0.25 mol) is added portion-wise over a period of 10 to 15 minutes.[4]

-

The temperature of the reaction mixture is then raised to 96-98°C and agitated for 1 hour.[4]

-

The mixture is subsequently cooled to 4°C in an ice bath for 30 minutes.[4]

-

The resulting suspension is filtered, and the filter cake is washed with cold water (1 x 75 mL) and cold acetone (B3395972) (3 x 50 mL).[4]

-

The product is dried at 60°C for 16 hours in a draft oven to yield this compound.[4]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagent and Product Quantities

| Synthesis Method | Zinc Source | Pivalic Acid | Solvent | Product Yield |

| From Zinc Oxide | 4.07 g (50 mmol) | 11.3 g (110 mmol) | Toluene (250 mL) | 13.1-13.2 g (98-99%)[2] |

| From Zinc Carbonate | 31.25 g (0.25 mol) | 56.1 g (0.55 mol) | Water (250 mL) | 58 g (87%)[4] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₄Zn[5] |

| Molecular Weight | 267.6 g/mol [5] |

| Melting Point | 305-315 °C (sublimation)[2][3] |

| ¹H NMR (500 MHz, DMSO-d₆) | δ: 1.08 (s, 9H)[2][3] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ: 28.3, 37.8, 184.0[2][3] |

| IR (diamond ATR, neat, cm⁻¹) | 2962, 2929, 1606, 1534, 1481, 1457, 1426, 1378, 1361, 1228, 1031, 937, 899, 791, 609[2][3] |

Handling and Storage

This compound should be stored under an inert atmosphere, such as argon, although it can be weighed in the air.[2][3]

Conclusion

The synthesis of this compound from zinc oxide and pivalic acid is a high-yielding and robust procedure, providing a stable and versatile reagent for organic synthesis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field. The alternative synthesis from zinc carbonate also provides a viable route to this important compound. The enhanced stability of organozinc pivalates makes them attractive reagents for a wide array of synthetic transformations.

References

Physical and chemical properties of zinc pivalate

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Pivalate (B1233124)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc pivalate (Zn(OPiv)₂), the zinc salt of pivalic acid, is a key chemical compound with significant utility in modern organic synthesis and materials science. It serves as an essential precursor for a novel class of air- and moisture-stable solid organothis compound reagents, which have overcome the handling limitations of traditional organozinc compounds.[1][2] These stabilized reagents are highly effective in a variety of transition-metal-catalyzed cross-coupling reactions, making them invaluable tools in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its structural features and applications.

Physical and Chemical Properties

This compound is typically obtained as a puffy, amorphous white solid.[5] It exhibits enhanced stability compared to many other organometallic reagents, as it can be weighed in air, although storage under an inert argon atmosphere is recommended.[3][5] A key characteristic is its ability to sublime at high temperatures.[3][5]

Tabulated Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₄Zn | [6][][8] |

| Molecular Weight | 267.64 g/mol | [6][] |

| Appearance | Puffy, amorphous white solid | [5] |

| Melting Point | 305–315 °C (with sublimation) | [3][5] |

| Boiling Point | 166.2 °C at 760 mmHg | [][9] |

| Solubility | Soluble in water | [10] |

| CAS Number | 15827-10-8 | [6] |

Structural and Chemical Properties

Crystal Structure: In its solid state, this compound exists as a one-dimensional coordination polymer, denoted as {Zn(Piv)₂}n.[11] Within this structure, each zinc(II) atom is situated in a distorted tetrahedral coordination environment.[1][11] It is bonded to four oxygen atoms, each belonging to a different pivalate anion.[1][11] Neighboring zinc atoms are linked by two bidentate bridging carboxylate groups, creating one-dimensional polymer chains.[11]

Stability: this compound is a key component in the formation of highly air- and moisture-stable organozinc reagents.[2] Formulations such as RZnOPiv⋅Mg(OPiv)X⋅nLiCl show significantly more resistance to degradation by moist air than conventional organometallic compounds.[][12] Studies suggest that the magnesium pivalate, Mg(OPiv)₂, component enhances this stability by sequestering water contaminants.[][12]

Thermal Behavior: Thermal analysis shows that this compound undergoes sublimation and vaporization in the temperature range of 430–550 K (157–277 °C).[11] This property is exploited during its purification.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Assignment |

| ¹H NMR | DMSO-d₆ | 1.08 ppm | singlet | 18H, -C(CH ₃)₃ |

| ¹³C NMR | DMSO-d₆ | 28.3 ppm | -C(C H₃)₃ | |

| 37.8 ppm | -C (CH₃)₃ | |||

| 184.0 ppm | C =O |

Data sourced from Organic Syntheses Procedure (2018).[3][5]

Infrared (IR) Spectroscopy

The IR spectrum provides information on the coordination of the carboxylate groups.

| Wavenumber (cm⁻¹) | Assignment |

| 2962, 2929 | C-H stretching |

| 1606, 1534 | Asymmetric and symmetric COO⁻ stretching |

| 1481, 1457, 1426 | C-H bending |

| 1228 | C-C stretching |

| 791, 609 | O-C=O bending |

Data sourced from Organic Syntheses Procedure (2018), recorded using a diamond ATR accessory.[3][5] The separation between the asymmetric and symmetric carboxylate stretching frequencies is indicative of the bridging coordination mode of the pivalate ligands.[13]

Experimental Protocols

The following sections detail established methods for the synthesis and characterization of this compound.

Synthesis of this compound

Two primary, reliable methods for synthesizing anhydrous this compound are commonly cited.

Method 1: From Zinc Oxide and Pivalic Acid

This protocol is valued for its efficiency and the high purity of the resulting product.

-

Reaction Setup: A dry 500 mL round-bottomed flask is equipped with a magnetic stir bar, a septum, and a Dean-Stark trap. The flask is charged with 250 mL of toluene.[3][5]

-

Addition of Reactants: Pivalic acid (11.3 g, 110 mmol) is added to the toluene. Subsequently, zinc oxide (4.07 g, 50 mmol) is added in portions over 15 minutes at 25 °C, forming a suspension.[3][5]

-

Azeotropic Distillation: The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap over approximately 16 hours.[3]

-

Workup and Isolation: After cooling, the reaction mixture is concentrated by rotary evaporation. The remaining solid is dried under high vacuum (0.1 mmHg) at 100 °C for at least 6 hours to remove residual pivalic acid and water, yielding this compound as a white solid (98-99% yield).[5]

References

- 1. This compound|Reagent for Catalysis & Synthesis [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | C10H18O4Zn | CID 19435776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|methyl 3-methyl-2-butenoate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetonitrile, 630-18-2, crotonyl chloride, crotonic anhydride, crotamiton, Pivalicanhydride, 1538-75-6, Iodomethyl PivalateProducts [liyechem.com]

- 9. This compound|lookchem [lookchem.com]

- 10. This compound | 15827-10-8 | FZ167525 | Biosynth [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. Organothis compound reagents: segregation, solubility, stabilization, and structural insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Zinc Pivalate (CAS 15827-10-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zinc Pivalate (B1233124) (CAS 15827-10-8), a versatile reagent increasingly utilized in organic synthesis and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its applications, particularly in the formation of air- and moisture-stable organozinc reagents.

Core Properties and Safety Information

Zinc pivalate, also known as zinc bis(2,2-dimethylpropanoate), is a white, solid coordination complex.[1] It has gained significant attention as a precursor to a variety of organothis compound reagents that exhibit enhanced stability, making them valuable tools in complex molecule synthesis.[2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 15827-10-8 | [4] |

| Molecular Formula | C10H18O4Zn | [5] |

| Molecular Weight | 267.6 g/mol | [5] |

| Appearance | Puffy amorphous white solid | [1] |

| Melting Point | 305-315 °C (sublimation) | [1][6] |

| Solubility | Soluble in water | [4] |

| Storage Temperature | Inert atmosphere, room temperature | [7] |

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[5][8] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area to avoid dust formation.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).[7][8]

Hazard Statements:

-

H335: May cause respiratory irritation[9]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Synthesis of this compound

Anhydrous this compound is a crucial precursor for generating various organothis compound reagents.[3] Two common methods for its synthesis are detailed below.

Synthesis from Zinc Oxide

This method involves the reaction of zinc oxide with pivalic acid in toluene.

-

A dry, 500 mL round-bottomed flask equipped with a magnetic stirring bar is charged with 250 mL of toluene.[1][6]

-

Pivalic acid (11.3 g, 110 mmol) is added to the flask.[1][6]

-

Zinc oxide (4.07 g, 50 mmol) is added in portions over 15 minutes at 25 °C.[1][6]

-

The resulting suspension is heated to reflux with a Dean-Stark trap to remove water.[1]

-

After the reaction is complete (indicated by the consumption of zinc oxide), the mixture is cooled to room temperature.[1]

-

The white solid product is collected by filtration, washed with toluene, and dried under vacuum at 100 °C for at least 6 hours.[1]

-

This procedure yields this compound (13.1-13.2 g, 98-99%) as a puffy amorphous white solid.[1]

Synthesis from Zinc Chloride

An alternative route involves the reaction of pivalic acid with methyllithium (B1224462), followed by the addition of zinc chloride.

-

In a dry, argon-flushed 500 mL Schlenk flask, dissolve pivalic acid (20.4 g, 200 mmol) in 100 mL of dry THF.[10]

-

Cool the solution to 0 °C.[10]

-

Add methyllithium (135 mL, 1.63 M in diethyl ether, 220 mmol) dropwise.[10]

-

Once methane (B114726) evolution ceases, add a 1.0 M solution of ZnCl2 in THF (100 mL, 100 mmol).[10]

-

Stir the mixture for 2 hours at 25 °C.[10]

-

Remove the solvent in vacuo to obtain this compound as a colorless solid in quantitative yield.[10]

Characterization of this compound

A combination of spectroscopic techniques is essential for the comprehensive characterization of this compound.[3][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve a sample of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1][6]

-

Acquire the ¹H NMR spectrum using a 500 MHz spectrometer.[1][6]

-

Using the same sample prepared for ¹H NMR, acquire the ¹³C NMR spectrum on a 101 MHz spectrometer.[1][6]

Infrared (IR) Spectroscopy

-

Expected IR Bands (diamond ATR, neat, cm⁻¹): 2962, 2929, 1606, 1534, 1481, 1457, 1426, 1378, 1361, 1228, 1031, 937, 899, 791, 609.[1][6]

Applications in Drug Development and Organic Synthesis

This compound is a key starting material for the preparation of a novel class of air- and moisture-stable solid organozinc pivalates.[3][12] These reagents have demonstrated enhanced handling properties and are highly effective in various transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds in complex molecules.[3][13]

The stability and functional group tolerance of organozinc pivalates make them particularly suitable for the late-stage functionalization of biologically active compounds and in the synthesis of pharmaceutical scaffolds.[3][12][13] They have been successfully employed in cobalt- and palladium-catalyzed cross-coupling reactions.[3][4][13]

General Workflow for the Preparation of Organozinc Pivalates

The following diagram illustrates a generalized workflow for the preparation of organozinc pivalates from organic halides, which can then be used in subsequent cross-coupling reactions.

Caption: General workflow for organothis compound synthesis and application.

Signaling Pathway Analogy in Catalysis

The catalytic cycle of a cross-coupling reaction involving an organothis compound can be conceptually illustrated as a signaling pathway, where the catalyst is "activated" and "regenerated".

Caption: Catalytic cycle for a cross-coupling reaction.

Conclusion

This compound (CAS 15827-10-8) is a fundamentally important and versatile compound in modern organic synthesis. Its primary role as a precursor to stable and highly reactive organothis compound reagents has significant implications for the synthesis of complex organic molecules, including active pharmaceutical ingredients. The detailed protocols and characterization data provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this valuable chemical tool.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. This compound|Reagent for Catalysis & Synthesis [benchchem.com]

- 4. This compound | 15827-10-8 | FZ167525 | Biosynth [biosynth.com]

- 5. This compound | C10H18O4Zn | CID 19435776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. AB568891 | CAS 15827-10-8 – abcr Gute Chemie [abcr.com]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. Multi-technique structural analysis of zinc carboxylates (soaps) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Organozinc pivalates for cobalt-catalyzed difluoroalkylarylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Polymeric Architecture of Solid Zinc Pivalate: A Technical Guide

For Immediate Release

A comprehensive guide offering an in-depth analysis of the molecular structure of solid zinc pivalate (B1233124), tailored for researchers, scientists, and professionals in drug development. This document elucidates the polymeric nature of zinc pivalate, detailing its coordination chemistry and structural parameters as determined by X-ray diffraction methods.

Executive Summary

Solid this compound, systematically named zinc bis(2,2-dimethylpropanoate), is a coordination complex with significant applications in catalysis and as a precursor in the synthesis of organozinc reagents.[1] Its solid-state structure is not a simple monomeric unit but rather a one-dimensional coordination polymer, denoted as {Zn(Piv)₂}n.[1] This polymeric chain architecture is a key determinant of its physical and chemical properties. This guide synthesizes the available structural data, experimental protocols for its synthesis and characterization, and visual representations of its molecular arrangement and preparation workflow.

Molecular and Crystal Structure

The definitive structure of solid this compound was established through X-ray powder diffraction analysis.[1] The analysis reveals a one-dimensional (1D) coordination polymer.

Coordination Environment of Zinc(II)

In the polymeric chain, each zinc(II) ion is coordinated to four oxygen atoms, each belonging to a different pivalate anion.[1] This coordination results in a tetrahedral geometry around each zinc center.[1] However, due to the steric hindrance imposed by the bulky tert-butyl groups of the bridging pivalate ligands, this tetrahedral geometry is distorted.[1]

Polymeric Chain Formation

The pivalate anions act as bidentate bridging ligands, linking adjacent zinc centers. Each pair of neighboring zinc atoms is connected by two such bridging carboxylate groups.[1] This arrangement propagates to form one-dimensional polymer chains. A notable feature of this chain is the presence of two distinct, alternating Zn···Zn interatomic distances.[1]

Table 1: Key Structural Parameters of Polymeric this compound

| Parameter | Value |

| Coordination Number of Zn(II) | 4 |

| Geometry around Zn(II) | Distorted Tetrahedral |

| Zn-O Bond Lengths | 1.960–2.001 Å[1] |

| Alternating Zn···Zn Distances | 3.366 Å and 3.470 Å[1] |

Experimental Protocols

Synthesis of Anhydrous this compound

A well-established and reproducible method for the synthesis of anhydrous this compound involves the reaction of zinc oxide with pivalic acid.

Protocol:

-

Reaction Setup: A dry 500 mL round-bottomed flask is equipped with a magnetic stirring bar and a septum.

-

Reagent Addition: The flask is charged with 250 mL of toluene (B28343), followed by the addition of 11.3 g (110 mmol) of pivalic acid to form a colorless solution. Subsequently, 4.07 g (50 mmol) of zinc oxide is added in portions at 25 °C over 15 minutes, resulting in a colorless suspension.

-

Azeotropic Distillation: The flask is fitted with a Dean-Stark trap and a reflux condenser. The suspension is heated to reflux under a nitrogen atmosphere for 16 hours to remove water azeotropically.

-

Isolation and Drying: After cooling to room temperature, the toluene is removed under reduced pressure. The resulting white solid is then warmed to 100 °C in an oil bath and dried under high vacuum (0.1 mmHg) for at least 6 hours.

-

Product: Anhydrous this compound is obtained as a puffy, amorphous white solid in high yield (98–99%).

Table 2: Characterization Data for Synthesized this compound

| Property | Value |

| Melting Point | 305–315 °C (sublimation) |

| ¹H NMR (500 MHz, DMSO-d₆) | δ: 1.08 (s, 9H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ: 28.3, 37.8, 184.0 |

| IR (diamond ATR, neat, cm⁻¹) | 2962, 2929, 1606, 1534, 1481, 1457, 1426, 1378, 1361, 1228, 1031, 937, 899, 791, 609 |

Structure Determination Methodology

The primary technique for elucidating the structure of solid this compound is X-ray Powder Diffraction (XRPD) .

General Workflow:

-

Sample Preparation: The synthesized crystalline powder of this compound is finely ground to ensure random orientation of the crystallites.

-

Data Collection: The powdered sample is exposed to a monochromatic X-ray beam in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are used to determine the crystal structure, including the arrangement of atoms within the repeating unit of the polymer.

Visualizations

Molecular Structure of the Polymeric Chain

Caption: Repeating unit of the 1D polymeric chain of this compound.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of anhydrous this compound.

References

Solubility of zinc pivalate in common organic solvents

An In-depth Technical Guide to the Solubility of Zinc Pivalate (B1233124) in Common Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc pivalate in common organic solvents. Due to the limited availability of direct quantitative data in publicly accessible literature, this document consolidates qualitative observations from various sources and provides inferred solubility trends based on related zinc carboxylates. Furthermore, a detailed, generalized experimental protocol for determining the solubility of metal-organic compounds is presented, enabling researchers to ascertain precise solubility data under their specific laboratory conditions.

Introduction to this compound

This compound, with the chemical formula Zn(O₂CC(CH₃)₃)₂, is a zinc salt of pivalic acid. It serves as a precursor and catalyst in various organic syntheses, including as a component in the formation of organozinc reagents. Understanding its solubility is critical for reaction optimization, formulation development, and purification processes. The bulky tert-butyl groups of the pivalate ligands significantly influence its interaction with solvent molecules, differentiating its solubility profile from simpler zinc carboxylates like zinc acetate (B1210297).

Qualitative and Inferred Solubility of this compound

| Solvent Family | Common Solvents | Observed/Inferred Solubility of this compound | Rationale and Supporting Evidence |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Moderately Soluble | Multiple sources describe the dissolution of this compound and organozinc pivalates in THF for synthetic applications. For instance, a solid this compound was reportedly dissolved in dry THF.[1] The ether oxygen can coordinate with the zinc center, facilitating dissolution. |

| Aromatic Hydrocarbons | Toluene, Benzene | Slightly Soluble to Soluble (especially with heating) | Toluene is used as a solvent in the synthesis of this compound, suggesting some degree of solubility, particularly at elevated temperatures.[2][3] Related long-chain zinc carboxylates like zinc stearate (B1226849) are soluble in aromatic hydrocarbons when heated.[4][5] |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Likely Soluble to Moderately Soluble | These solvents are often effective for dissolving metal-organic complexes. Zinc stearate, a related compound, is soluble in chlorinated hydrocarbons.[4][5] |

| Alcohols | Methanol (B129727), Ethanol | Slightly Soluble to Sparingly Soluble | Zinc acetate exhibits some solubility in methanol and ethanol.[6][7] However, zinc stearate is noted to be insoluble in alcohol.[4] The bulky, nonpolar nature of the pivalate groups may limit solubility in polar protic solvents compared to zinc acetate. |

| Ketones | Acetone | Likely Sparingly Soluble to Insoluble | Zinc acetate is reported as insoluble in acetone.[3] Similarly, zinc stearate shows very low solubility (<1 g/L) in acetone.[8] It is probable that this compound follows a similar trend. |

| Amides | Dimethylformamide (DMF) | Likely Soluble | DMF is a polar aprotic solvent with strong solvating capabilities for metal salts. Zinc stearate, while having low solubility in many solvents, was tested in DMF.[8] |

| Nitriles | Acetonitrile (B52724) | Slightly Soluble to Sparingly Soluble | Organothis compound reagents have been used in acetonitrile for catalytic reactions, implying at least partial solubility.[5] However, quantitative data for this compound itself is unavailable. Zinc stearate has very low solubility in acetonitrile.[8] |

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the widely accepted equilibrium solubility method.

Materials and Equipment

-

This compound (high purity)

-

Selected Organic Solvents (analytical grade)

-

Analytical Balance (± 0.1 mg)

-

Vials with solvent-resistant caps (B75204) (e.g., glass with PTFE-lined caps)

-

Constant Temperature Orbital Shaker or Magnetic Stirrer with Hotplate

-

Centrifuge

-

Calibrated Micropipettes

-

Volumetric Flasks

-

Analytical instrumentation for quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for zinc analysis, or a validated HPLC/UV method if the pivalate moiety is to be quantified).

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Record the exact mass of the this compound added.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker. The temperature should be controlled and recorded as solubility is temperature-dependent.

-

Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typical, but the optimal time should be determined by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to ensure the concentration in solution has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the controlled temperature for a short period to allow larger particles to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vial at a high speed (e.g., 5000 rpm for 15 minutes). This step is critical to avoid artificially high solubility readings from suspended microparticles.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant using a calibrated micropipette. Take care not to disturb the solid pellet at the bottom of the vial.

-

Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical instrument. The dilution factor must be accurately recorded.

-

Analyze the concentration of zinc in the diluted solution using a pre-calibrated analytical method (e.g., AAS or ICP-OES).

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution using the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Solubility (g/L) = (Concentration in diluted sample [g/L]) x (Dilution Factor)

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for determining this compound solubility.

Conclusion

While direct, quantitative solubility data for this compound in common organic solvents remains elusive in the public domain, qualitative evidence suggests it is most soluble in ethers like THF and aromatic hydrocarbons, particularly with heating. Its solubility in alcohols and other polar solvents is likely limited. For researchers requiring precise solubility values, the provided experimental protocol offers a robust framework for in-house determination. The complexity of the pivalate ligand compared to simpler carboxylates underscores the importance of empirical testing to establish the solubility profile of this compound in solvents relevant to specific applications in drug development and chemical synthesis.

References

- 1. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. zinc acetate [chemister.ru]

- 4. Zinc stearate - Wikipedia [en.wikipedia.org]

- 5. Zinc stearate | 557-05-1 [amp.chemicalbook.com]

- 6. Table 4-2, Physical and Chemical Properties of Zinc and Selected Compoundsa - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Zinc acetate - Wikipedia [en.wikipedia.org]

- 8. Registration Dossier - ECHA [echa.europa.eu]

A Technical Guide to Organozinc Pivalate Reagents: Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organozinc reagents have long been recognized as powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of functional group tolerance.[1][2] Their utility, however, has historically been hampered by their sensitivity to air and moisture, necessitating stringent anhydrous and anaerobic reaction conditions.[1][3] A significant breakthrough in this area was the development of solid organozinc pivalate (B1233124) reagents, a class of organometallics with markedly enhanced stability.[1] This technical guide provides an in-depth exploration of the discovery, history, preparation, and application of these user-friendly reagents.

Discovery and the Quest for Stability

The journey of organozinc chemistry began in 1848 with Edward Frankland's synthesis of the first organozinc compound, diethylzinc.[4][5] While foundational, the pyrophoric nature of such reagents limited their widespread use.[5][6] The development of organozinc halides offered some improvement in handling, but their moisture sensitivity remained a significant drawback.[6]

The pivotal innovation came from the research group of Paul Knochel, who in 2011 reported on a range of aryl- and heteroaryl zinc derivatives with significantly enhanced air and moisture stability.[3] These reagents, known as organozinc pivalates, are mixed zinc-magnesium organometallics that can be isolated as solids and handled in the air for short periods with minimal degradation.[6][7] This enhanced stability is attributed to the presence of magnesium pivalate (Mg(OPiv)₂), which is thought to sequester water molecules, thereby protecting the organozinc species.[8][9]

Structural Insights

The general structure of these reagents is often represented as RZnOPiv·Mg(OPiv)X·nLiCl (where OPiv = pivalate; R = aryl; X = Cl, Br, I).[8] Studies involving X-ray crystallography, NMR, and ESI mass spectrometry have provided a deeper understanding of their composition.[8][9] In a tetrahydrofuran (B95107) (THF) solution, it has been shown that these reagents can exist as separate organozinc halide and magnesium pivalate species.[8] The presence of lithium chloride (LiCl) is also crucial, as it enhances the solubility and reactivity of the organometallic species.[9]

Preparation of Organozinc Pivalate Reagents

Several reliable methods have been developed for the synthesis of organozinc pivalates, accommodating a wide array of functional groups.[1][6] These solid reagents are often prepared and then isolated by solvent evaporation, resulting in a foam or powder that can be stored and handled with greater ease than their solution-based counterparts.[10]

Experimental Protocols

1. Preparation of this compound (Zn(OPiv)₂)[10]

-

Apparatus: A dry, tared 500 mL round-bottomed flask equipped with a magnetic stir bar and a septum.

-

Procedure:

-

The flask is charged with toluene (B28343) (250 mL).

-

Pivalic acid (11.3 g, 110 mmol) is added to the toluene.

-

Zinc oxide (4.07 g, 50 mmol) is added in portions over 15 minutes at 25 °C.

-

The resulting suspension is heated to reflux with a Dean-Stark trap for 12 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under vacuum.

-

The white solid is heated to 100 °C under vacuum for at least 6 hours to yield this compound as a puffy amorphous white solid.

-

2. Preparation of an Arylthis compound via Halogen/Magnesium Exchange (Example: Pyridin-3-ylthis compound)[10]

-

Apparatus: A dry, argon-flushed 1 L Schlenk flask with a magnetic stir bar and septum.

-

Procedure:

-

3-Bromopyridine (6.32 g, 40.0 mmol) and dry THF (50 mL) are added to the flask.

-

The solution is cooled to 0 °C.

-

i-PrMgCl·LiCl (1.25 M in THF, 35.2 mL, 44.0 mmol) is added via syringe pump over 30 minutes.

-

The mixture is stirred at 0 °C for 1 hour.

-

A solution of Zn(OPiv)₂ (12.1 g, 45.0 mmol) in dry THF (50 mL) is added, and the mixture is stirred at 25 °C for 30 minutes.

-

The solvent is removed under high vacuum to yield the pyridin-3-ylthis compound as a voluminous yellow foam, which can be crushed into a fine powder.

-

3. Preparation of an Arylthis compound via Directed Metalation (Example: Ethyl 3-fluorobenzoate (B1230327) derivative)[3]

-

Apparatus: A dry, argon-flushed Schlenk flask with a magnetic stir bar and septum.

-

Procedure:

-

Ethyl 3-fluorobenzoate is treated with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) at 0 °C in THF.

-

After the metalation is complete, Zn(OPiv)₂ is added.

-

The solvent is evaporated under vacuum to yield the solid arylthis compound.

-

Quantitative Data: Synthesis and Reactivity

The following tables summarize the yields for the preparation of various organozinc pivalates and their subsequent application in palladium-catalyzed cross-coupling reactions.

Table 1: Representative Yields for the Preparation of Solid Organozinc Pivalates

| Substrate | Method | Product | Yield (%) | Reference |

| Ethyl 4-bromobenzoate | A | 4-(Ethoxycarbonyl)phenylthis compound | 92 | [6] |

| 3-Bromopyridine | B | Pyridin-3-ylthis compound | 79-86 | [10] |

| 4-Fluorobenzyl chloride | A | 4-Fluorobenzylthis compound | 80 | [6] |

| Ethyl 3-fluorobenzoate | C | 2-(Ethoxycarbonyl)-6-fluorophenylthis compound | 92 | [3][6] |

| 4,6-Dichloropyrimidine | C (using TMPZnOPiv·LiCl) | (4,6-Dichloropyrimidin-5-yl)this compound | 78 | [3][10] |

Method A: Direct Mg insertion; Method B: Halogen/Mg exchange; Method C: Directed metalation.

Table 2: Representative Yields for Pd-Catalyzed Cross-Coupling Reactions

| Organothis compound | Electrophile | Catalyst | Product | Yield (%) | Reference |

| Pyridin-3-ylthis compound | 4-Iodoanisole | Pd(dba)₂/SPhos | 3-(4-Methoxyphenyl)pyridine | 85 | [10] |

| 4-Fluorophenylthis compound | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | 4'-Fluoro-4-acetylbiphenyl | 91 | [3] |

| (Benzofuran-2-yl)this compound | 4-Iodotoluene | Pd(dba)₂/tfp | 2-(p-Tolyl)benzofuran | 95 | [3] |

Applications in Organic Synthesis

The primary application of organozinc pivalates is in transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling.[11][12] Their enhanced stability and broad functional group tolerance make them valuable reagents in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[10][13] The solid nature of these reagents also offers practical advantages for storage, handling, and potential use in automated synthesis and flow chemistry.[7]

Beyond palladium-catalyzed reactions, organozinc pivalates have been successfully employed in couplings catalyzed by other transition metals, including nickel and cobalt.[7][14][15] They also participate in a variety of other transformations, such as acylations, allylations, and addition reactions.[16]

Conclusion

The development of solid organothis compound reagents represents a significant advancement in organometallic chemistry. Their enhanced air and moisture stability, coupled with their high reactivity and functional group tolerance, has made them invaluable tools for organic synthesis. By overcoming the handling limitations of traditional organozinc compounds, these reagents have broadened the accessibility and applicability of zinc-mediated transformations, empowering researchers in academia and industry to construct complex molecular architectures with greater efficiency and ease.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00685A [pubs.rsc.org]

- 8. Organothis compound reagents: segregation, solubility, stabilization, and structural insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organothis compound Reagents: Segregation, Solubility, Stabilization, and Structural Insights | Publicación [silice.csic.es]

- 10. orgsyn.org [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. Organozinc pivalates for cobalt-catalyzed difluoroalkylarylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Air-stable solid aryl and heteroaryl organozinc pivalates: syntheses and applications in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Reactivity of Zinc Pivalate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of zinc pivalate (B1233124), a versatile reagent in modern organic synthesis. The document details its preparation, its role as a precursor to stable organozinc reagents, and its catalytic activity as a Lewis acid in reactions with various electrophiles.

Introduction to Zinc Pivalate

This compound, with the chemical formula Zn(O₂CC(CH₃)₃)₂, is a zinc carboxylate that has garnered significant attention in organic chemistry. Its bulky tert-butyl groups confer unique solubility and stability properties. While it is a crucial starting material for the preparation of highly stable and functionalized organothis compound reagents used in cross-coupling reactions, its intrinsic reactivity as a Lewis acid catalyst is also of considerable interest. This guide will delve into the core reactivity of this compound itself with electrophilic species.

Synthesis of this compound

Anhydrous this compound is typically prepared by the reaction of zinc oxide with pivalic acid. This straightforward and high-yielding method is the foundation for its application in synthesis.

Experimental Protocol: Synthesis of Anhydrous this compound [1][2][3]

-

Materials:

-

Zinc oxide (ZnO)

-

Pivalic acid ((CH₃)₃CCOOH)

-

-

Apparatus:

-

A round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark trap.

-

-

Procedure:

-

A suspension of zinc oxide (1.0 equiv) and pivalic acid (2.2 equiv) in toluene is prepared in the round-bottomed flask.

-

The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

-

After the reaction is complete (typically monitored by the cessation of water collection), the toluene is removed by rotary evaporation.

-

The resulting solid is dried under high vacuum at an elevated temperature (e.g., 100 °C) to remove any remaining volatile impurities, yielding anhydrous this compound as a white, puffy solid.

-

Table 1: Quantitative Data for this compound Synthesis

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield | Reference |

| Zinc Oxide | Pivalic Acid | Toluene | Reflux | 16 h | 98-99% | [1][2] |

Role as a Precursor to Organozinc Pivalates

A primary application of this compound is in the generation of organothis compound reagents (R-Zn-OPiv). These reagents exhibit enhanced air and moisture stability compared to traditional organozinc halides, making them highly valuable in both academic and industrial settings for transition-metal-catalyzed cross-coupling reactions.[2][3][4]

Experimental Workflow: Preparation of an Arylthis compound Reagent

The general workflow involves the formation of an organomagnesium species, followed by transmetalation with this compound.

Caption: General workflow for the synthesis of arylthis compound reagents.

Basic Reactivity of this compound with Electrophiles

This compound's reactivity with electrophiles is primarily attributed to its Lewis acidic nature. The zinc(II) center can coordinate to heteroatoms, activating the electrophile towards nucleophilic attack.

This compound has been shown to be an effective catalyst for transesterification reactions.[5] DFT studies suggest that the catalytic cycle involves the coordination of the alcohol to the zinc center, which lowers the energy barrier for the nucleophilic attack on the ester.

Proposed Catalytic Cycle for Transesterification

Caption: Proposed catalytic cycle for this compound-catalyzed transesterification.

A plausible mechanism involves the coordination of the alcohol to the this compound, followed by a carboxylate shift and subsequent coordination of the triglyceride.[6]

Table 2: Quantitative Data for Zinc Carboxylate Catalyzed Transesterification

| Catalyst | Substrate | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Zinc Laurate | Soybean Oil | Methanol | 100 | - | - | [6] |

| Zinc Palmitate | Soybean Oil | Methanol | 100 | - | - | [6] |

| Zinc Stearate | Soybean Oil | Methanol | 100 | - | - | [6] |

The Lewis acidity of zinc(II) salts is known to catalyze reactions involving aldehydes and ketones, such as aldol-type additions. While specific, detailed examples for this compound are not abundant in the literature, its reactivity can be inferred from that of similar zinc salts like zinc acetate. In these reactions, the zinc center coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.

Hypothesized Aldol-Type Reaction Workflow

Caption: A logical workflow for a this compound-catalyzed aldol-type reaction.

Zinc(II) salts are also known to catalyze the ring-opening of epoxides by various nucleophiles.[7] The Lewis acidic zinc center coordinates to the epoxide oxygen, facilitating nucleophilic attack at one of the carbon atoms of the ring. The regioselectivity of the attack can be influenced by steric and electronic factors of the epoxide and the nucleophile. While zinc perchlorate (B79767) has been shown to be a highly effective catalyst for this transformation, other zinc salts, including zinc acetate, also exhibit catalytic activity, suggesting a similar potential for this compound.[7]

Experimental Protocol: Zinc(II) Perchlorate Catalyzed Epoxide Ring Opening with Amines (as a model for this compound reactivity) [7]

-

Materials:

-

Epoxide

-

Amine

-

Zinc(II) perchlorate hexahydrate (as a representative Zinc(II) catalyst)

-

-

Procedure:

-

A mixture of the epoxide (1.0 equiv), amine (1.0-1.2 equiv), and a catalytic amount of zinc(II) perchlorate hexahydrate (1-5 mol%) is stirred at room temperature under solvent-free conditions.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically purified by column chromatography to afford the corresponding β-amino alcohol.

-

Table 3: Reactivity of Various Zinc(II) Salts in Epoxide Ring Opening [7]

| Zinc Salt | Relative Catalytic Activity |

| Zn(ClO₄)₂·6H₂O | +++++ |

| Zn(BF₄)₂ | ++++ |

| Zn(OTf)₂ | ++++ |

| ZnI₂ | +++ |

| ZnBr₂ | ++ |

| ZnCl₂ | + |

| Zn(OAc)₂ | + |

| Zn(CO₃)₂ | + |

This table illustrates the influence of the counter-anion on the Lewis acidity and catalytic activity of the zinc(II) center, providing a basis to estimate the potential reactivity of this compound.

Conclusion

This compound is a fundamentally important reagent in organic synthesis, serving as a robust precursor for the generation of highly stable organothis compound reagents. Furthermore, its character as a Lewis acid enables it to catalyze key transformations such as transesterification. While direct and extensive studies on its reactivity with electrophiles like aldehydes, ketones, and epoxides are less common compared to other zinc salts, its established Lewis acidic nature suggests a significant potential for such applications. This guide provides a foundational understanding for researchers and professionals in drug development to leverage the properties of this compound in their synthetic endeavors. Further exploration into its direct catalytic applications is a promising area for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. orgsyn.org [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Zinc Pivalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of zinc pivalate (B1233124). Understanding the thermal behavior of this organometallic compound is crucial for its application in various fields, including catalysis and as a precursor in materials science. This document outlines its physicochemical properties, thermal analysis data, a proposed decomposition pathway, and detailed experimental protocols for its characterization.

Physicochemical Properties of Zinc Pivalate

This compound, also known as zinc 2,2-dimethylpropanoate, is a zinc salt of pivalic acid. Its structure is a one-dimensional coordination polymer.[1] Key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | Zn(C₅H₉O₂)₂ |

| Molecular Weight | 267.68 g/mol |

| Appearance | White solid |

| Melting Point | 305-315 °C (with sublimation) |

Thermal Analysis

The thermal stability and decomposition of this compound can be effectively characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and thermal events as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA of this compound reveals its decomposition profile in a controlled atmosphere. While specific experimental data for this compound is not extensively published, a representative decomposition profile can be inferred from the analysis of similar metal carboxylates, such as zinc stearate. The decomposition is expected to occur in a primary stage following sublimation.

Table 1: Representative TGA Data for this compound Decomposition

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Sublimation | 157 - 277 | Variable | Phase transition from solid to gas.[1] |

| Stage 1 | 315 - 450 | ~69.8% | Decomposition of the pivalate ligands. |

| Residue | > 450 | ~30.2% | Formation of stable zinc oxide (ZnO). |

Note: The data presented is illustrative and based on the theoretical residue of ZnO from this compound and decomposition patterns of similar zinc carboxylates.

Differential Scanning Calorimetry (DSC)

DSC analysis provides insights into the thermal transitions, such as melting and decomposition, that this compound undergoes upon heating. The sublimation and vaporization processes of this compound have been studied in the temperature range of 430–550 K (157–277 °C).[1]

Table 2: Key Thermal Events for this compound from DSC

| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) | Type of Transition |

| Sublimation | 157 - 277 | Endothermic | Phase Transition |

| Melting | 305 - 315 | Endothermic | Phase Transition |

| Decomposition | 315 - 450 | Endothermic | Chemical Reaction |

Note: Enthalpy change values are dependent on specific experimental conditions and are presented here as qualitative descriptors.

Decomposition Pathway and Products

The thermal decomposition of this compound is hypothesized to proceed via the cleavage of the zinc-oxygen bonds and the subsequent breakdown of the pivalate ligands. The final solid product is zinc oxide, with the organic components evolving as gaseous byproducts.

Proposed Gaseous Decomposition Products

-

Carbon dioxide (CO₂)

-

Carbon monoxide (CO)

-

2,2,4,4-Tetramethyl-3-pentanone

-

Isobutylene

-

Methane

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses of this compound are provided below. These protocols are based on standard practices for the thermal analysis of metal-organic compounds.

Thermogravimetric Analysis (TGA) Protocol

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

-

Record the initial mass.

-

-

Instrument Setup and Execution:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Program the temperature profile:

-

Equilibrate at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Initiate the analysis and record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Plot the mass loss percentage versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

-

Determine the onset and end temperatures of decomposition and the percentage of residual mass.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of finely ground this compound into an aluminum DSC pan.

-

Hermetically seal the pan. Prepare an empty, sealed aluminum pan as a reference.

-

-

Instrument Setup and Execution:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Program the temperature profile:

-

Equilibrate at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Initiate the analysis and record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic and exothermic peaks.

-

Determine the onset temperature, peak temperature, and enthalpy of transitions by integrating the area under the peaks.

-

References

The Advent of Organozinc Pivalates: A New Frontier in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Organozinc pivalates have emerged as a robust and versatile class of reagents in modern organic synthesis, addressing a long-standing challenge associated with traditional organozinc compounds: their inherent instability towards air and moisture.[1][2] This technical guide provides a comprehensive overview of organozinc pivalates, detailing their preparation, reactivity, and application in key synthetic transformations, with a particular focus on their role in the pharmaceutical and drug development landscape.

Introduction: Overcoming the Stability Hurdle

Organozinc reagents have long been valued for their high functional group tolerance and predictable reactivity in carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling.[3][4] However, their practical application has often been hampered by their sensitivity to atmospheric conditions, necessitating stringent anhydrous and anaerobic reaction setups. The development of solid organozinc pivalates has marked a significant advancement, offering enhanced air and moisture stability, which simplifies handling and broadens their synthetic utility.[1][5] These reagents are often easy-to-handle solids that can, in some cases, be handled in the air for short periods without significant decomposition.[2][6]

The enhanced stability of organozinc pivalates is attributed to the presence of magnesium or zinc pivalate (B1233124) salts, which are thought to act as scavengers for water and other atmospheric contaminants.[3][7][8] This unique characteristic has made them particularly attractive for applications in complex molecule synthesis and late-stage functionalization in drug discovery, where reliability and ease of use are paramount.[9][10]

Preparation of Organozinc Pivalates

Several reliable methods have been developed for the synthesis of aryl, heteroaryl, benzyl, and allyl zinc pivalates.[1][11][12] The choice of method often depends on the nature of the starting material and the presence of sensitive functional groups.

From Organic Halides via Magnesium Insertion

A common and straightforward method involves the direct insertion of magnesium metal into an organic halide in the presence of zinc pivalate (Zn(OPiv)₂), often with the addition of lithium chloride (LiCl) to improve solubility and reactivity.[5][13] This approach is suitable for a wide range of aryl and heteroaryl bromides.

Directed Metalation Strategies

For substrates bearing sensitive functional groups that are incompatible with Grignard-type reactions, directed metalation offers a milder alternative.[1][13] This typically involves the use of a strong, non-nucleophilic base, such as a TMP (2,2,6,6-tetramethylpiperidyl) amide base, to deprotonate a specific position on an aromatic or heteroaromatic ring, followed by transmetalation with a zinc source.

A particularly effective reagent for this purpose is TMPZnOPiv·LiCl, which can be used to prepare a variety of functionalized organozinc pivalates, including those with aldehyde or nitro groups.[6]

Key Applications in Organic Synthesis

Organozinc pivalates are highly effective nucleophiles in a variety of transition-metal-catalyzed cross-coupling reactions. Their broad functional group tolerance and enhanced stability make them superior alternatives to traditional organozinc halides in many cases.[10]

Negishi Cross-Coupling Reactions

The Negishi cross-coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[4] Organozinc pivalates have proven to be excellent coupling partners in these reactions, readily participating in palladium- or nickel-catalyzed couplings with a wide array of organic halides and triflates.[10][14] The reaction proceeds under mild conditions and tolerates a diverse range of functional groups, making it a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals and natural products.[9]

Cobalt-Catalyzed Reactions

Beyond palladium and nickel catalysis, organozinc pivalates have shown great promise in cobalt-catalyzed transformations.[15][16] Cobalt, being a more earth-abundant and less expensive metal, offers a sustainable alternative for cross-coupling reactions. These reactions include acylations and the difluoroalkylarylation of alkenes, further expanding the synthetic chemist's toolkit.[10][15]

Other Carbon-Carbon Bond-Forming Reactions

In addition to cross-coupling, organozinc pivalates participate in a range of other important C-C bond-forming reactions, such as copper-catalyzed allylations and acylations, as well as additions to aldehydes and 1,4-addition reactions.[13][17]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for the preparation and application of various organozinc pivalates, allowing for easy comparison of different methodologies and substrates.

Table 1: Preparation of Solid Organozinc Pivalates

| Entry | Starting Material | Method | Reagents | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethyl 3-fluorobenzoate | Directed Metalation | TMPMgCl·LiCl, then Zn(OPiv)₂ | 0 to 25 | 0.5 | 92 |

| 2 | 4,6-Dichloropyrimidine | Directed Metalation | TMPZnOPiv·LiCl | 25 | 1 | 78 |

| 3 | 3-Bromopyridine (B30812) | Mg Insertion | Mg, Zn(OPiv)₂·2LiCl | 25 | 2 | 79-86 |

| 4 | 4-Fluorobenzyl chloride | Mg Insertion | Mg, Zn(OPiv)₂·2LiCl | 25 | - | 80 |

| 5 | 2,4-Difluoro-1-nitrobenzene | Directed Metalation | TMPZnOPiv·LiCl | 25 | 0.75 | 83 |

Data compiled from references[2][5][6][18]. Yields are for the formation of the solid organothis compound.

Table 2: Application of Organozinc Pivalates in Negishi Cross-Coupling

| Entry | Organothis compound | Electrophile | Catalyst (mol%) | Temp (°C) | Time (h) | Product Yield (%) |

| 1 | Pyridin-3-ylthis compound | Ethyl 4-bromobenzoate | PEPPSI-IPr (1) | 25 | 2 | 94 |

| 2 | (4-Fluorobenzyl)this compound | 3-Bromo-4-methoxybenzaldehyde | Pd catalyst | - | - | 82 |

| 3 | (2,4-Difluoronitrophenyl)this compound | 4-Iodoanisole | Pd(dba)₂/SPhos (2) | 25 | 1 | 98 |

Data compiled from references[5][6][19].

Experimental Protocols

The following are detailed methodologies for key experiments involving the preparation and use of organozinc pivalates.

Preparation of this compound (Zn(OPiv)₂)

-

To a dry 500 mL round-bottomed flask equipped with a magnetic stir bar, add toluene (B28343) (250 mL).

-

Add pivalic acid (11.3 g, 110 mmol) to the toluene.

-

Add zinc oxide (4.07 g, 50 mmol) in portions over 15 minutes at 25 °C.

-

Heat the resulting suspension to reflux overnight using a Dean-Stark apparatus to remove water.

-

Cool the mixture to 25 °C and concentrate it by rotary evaporation.

-

Dry the resulting white solid under high vacuum at 100 °C for at least 6 hours to yield this compound as a fine white powder.[18]

Preparation of Pyridin-3-ylthis compound via Magnesium Insertion

-

To a dry, argon-flushed 1 L flask, add magnesium turnings (3.50 g, 144 mmol) and anhydrous LiCl (2.54 g, 60 mmol).

-

Add a solution of 3-bromopyridine (3.8 mL, 6.32 g, 40 mmol) in dry THF (40 mL) dropwise over 10 minutes.

-

Stir the mixture at 25 °C for 2 hours.

-

Add a solution of this compound (10.5 g, 40 mmol) in dry THF (40 mL).

-

Stir the resulting mixture at 25 °C for 30 minutes.

-

Remove the solvent under high vacuum to obtain a solid residue.

-

Dry the solid under high vacuum for an additional 2 hours to yield the pyridin-3-ylthis compound as a fine yellow powder.[5][18]

General Procedure for Negishi Cross-Coupling

-

To a dry, argon-flushed flask containing the solid organothis compound (1.15 equiv), add dry THF to achieve a suitable concentration (e.g., 0.44 M).

-

Add the aryl halide (1 equiv) via syringe.

-

Add the palladium catalyst (e.g., PEPPSI-IPr, 1 mol%) in one portion.

-

Stir the reaction mixture at room temperature (25 °C) under an argon atmosphere for the specified time (typically 2 hours).

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., EtOAc).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.[5]

Visualizing the Workflow and Mechanism

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the underlying catalytic cycle of the Negishi cross-coupling reaction.

Caption: Workflow for the preparation of organozinc pivalates via magnesium insertion.

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Conclusion

Organozinc pivalates represent a significant step forward in the field of organometallic chemistry, offering a practical and robust solution to the stability issues that have historically limited the widespread use of organozinc reagents. Their enhanced air and moisture stability, coupled with their high reactivity and functional group tolerance, makes them invaluable tools for organic synthesis.[1][20] As research in this area continues to expand, the development of new applications and more sustainable catalytic systems will undoubtedly further solidify the position of organozinc pivalates as indispensable reagents for the construction of complex molecules in both academic and industrial settings.[9]

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. orgsyn.org [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organothis compound reagents: segregation, solubility, stabilization, and structural insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organothis compound Reagents: Segregation, Solubility, Stabilization, and Structural Insights | Publicación [silice.csic.es]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00685A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Air-stable solid aryl and heteroaryl organozinc pivalates: syntheses and applications in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Organozinc pivalates for cobalt-catalyzed difluoroalkylarylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. WO2012085168A1 - Organozinc complexes and processes for making and using the same - Google Patents [patents.google.com]

- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Zinc Pivalate Coordination Polymers: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc pivalate (B1233124), with the chemical formula {Zn(Piv)₂}n, is a one-dimensional coordination polymer that has garnered significant interest for its unique structural characteristics and versatile applications.[1] Composed of zinc(II) ions linked by bridging pivalate anions, this compound serves as a crucial precursor in the synthesis of air- and moisture-stable organozinc reagents, which are invaluable in cross-coupling reactions for forming carbon-carbon bonds.[2][3] Its polymeric nature, thermal stability, and defined coordination geometry make it a subject of study in materials science and catalysis. This guide provides an in-depth overview of the synthesis, structural properties, characterization, and applications of zinc pivalate, with a particular focus on its role in synthetic chemistry and its potential relevance to the development of novel therapeutic systems.

Structure and Properties

This compound exists as a coordination polymer where zinc atoms are bridged by pivalate (trimethylacetate) ligands.[1][4] This arrangement results in a stable, chain-like structure with specific coordination geometries and physicochemical properties.

Molecular Structure

The fundamental structure of this compound consists of one-dimensional polymeric chains.[1] Key structural features include:

-

Coordination Environment : Each zinc(II) atom is in a distorted tetrahedral coordination environment, bonded to four oxygen atoms from four distinct pivalate anions.[1][3]

-

Bridging Ligands : The pivalate anions act as bidentate bridging ligands, connecting adjacent zinc centers. Each pair of neighboring zinc atoms is linked by two such bridging groups.[1]

-

Polymeric Chain : This bridging results in the formation of 1D polymer chains with alternating zinc-zinc distances.[1]

A logical diagram illustrating the coordination within the polymer is presented below.

Physicochemical Properties

This compound is a white, solid material with notable thermal stability.[5] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₄Zn | [] |

| Molecular Weight | 267.64 g/mol | [] |

| Physical Form | White solid | |

| Melting Point | 305–315 °C (sublimation) | [2] |

| Thermal Behavior | Sublimation/vaporization between 430–550 K | [1] |

| Solubility | Soluble in coordinating solvents like DMSO | [2] |

| Storage | Store under an inert atmosphere (e.g., argon) | [2] |

Crystallographic Data

X-ray diffraction studies have provided precise measurements of the coordination geometry within the polymer.

| Parameter | Value Range / Å | Reference |

| Zn-O Bond Length | 1.960 - 2.001 | [1] |

| Zn...Zn Distance | 3.366 & 3.470 | [1] |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the synthesis and analysis of this compound.

Synthesis of Anhydrous this compound

This protocol is adapted from established methods for producing high-purity this compound suitable for subsequent reactions.[2][5]

Materials:

-

Zinc oxide (ZnO): 4.07 g (50 mmol)

-

Pivalic acid (C₅H₁₀O₂): 11.3 g (110 mmol)

-

Toluene (B28343): 250 mL

-

Equipment: 500 mL round-bottomed flask, magnetic stirrer, Dean-Stark trap, reflux condenser, rotary evaporator, high-vacuum line.

Procedure:

-

Reaction Setup : Charge a dry 500 mL round-bottomed flask with toluene (250 mL) and pivalic acid (11.3 g). Stir until the pivalic acid is fully dissolved.

-

Addition of ZnO : Add zinc oxide (4.07 g) in portions over 15 minutes at 25 °C to form a suspension.

-

Azeotropic Distillation : Equip the flask with a Dean-Stark trap and reflux condenser. Heat the suspension to reflux under a nitrogen atmosphere for 16 hours to remove water via azeotropic distillation.[5]

-

Solvent Removal : After cooling to room temperature, concentrate the mixture by rotary evaporation (50 °C, 50 mmHg).

-

Drying : Connect the flask to a high-vacuum line (0.1 mmHg) with a liquid nitrogen cold trap. Heat the white solid in an oil bath to 100 °C for at least 6 hours to remove residual pivalic acid and water.[5]

-

Product Isolation : The final product, anhydrous this compound (yield: ~98-99%), is obtained as a puffy, amorphous white solid. It should be stored under an inert atmosphere but can be weighed in the air.[2][5]

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Protocol : Dissolve a sample (~20 mg) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR : The spectrum should show a singlet at approximately δ 1.08 ppm, corresponding to the 18 equivalent protons of the two pivalate ligands.[2]

-

¹³C NMR : The spectrum should show signals around δ 28.3 (CH₃), 37.8 (quaternary C), and 184.0 (COO).[2]

-

-

Infrared (IR) Spectroscopy :

-

Protocol : Analyze the solid sample using an ATR (Attenuated Total Reflectance) accessory.

-

Expected Peaks : Characteristic peaks should be observed around 2962 cm⁻¹ (C-H stretch), 1606 cm⁻¹ and 1534 cm⁻¹ (asymmetric and symmetric COO⁻ stretches).[2]

-

-

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) :

-

Protocol : Place 5-10 mg of the sample in an alumina (B75360) crucible. Heat under a nitrogen atmosphere at a rate of 10 °C/min.

-

Analysis : TGA will show mass loss corresponding to sublimation and decomposition. DSC will indicate endothermic events associated with phase transitions or vaporization.[1] The material is known to sublime between 430–550 K (157–277 °C).[1]

-

Applications in Research and Development

The primary application of this compound is as a precursor for preparing highly functionalized and air-stable organozinc reagents.[3] These reagents are crucial for advanced organic synthesis, including pharmaceutical drug discovery.

Preparation of Organozinc Pivalates

Organozinc pivalates are solid, air-stable reagents that can be handled more easily than traditional organozinc solutions.[2][7] They are prepared via transmetalation from an organomagnesium or organolithium compound with this compound.

The general workflow is depicted below:

These solid reagents show enhanced stability due to the presence of magnesium or lithium pivalate salts formed during the reaction, which may help sequester water.[] Their utility in palladium-catalyzed Negishi cross-coupling reactions makes them valuable for constructing complex molecular architectures found in many pharmaceutical compounds.[]

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its role in facilitating complex organic synthesis is directly relevant to drug discovery. Furthermore, the broader class of zinc-based coordination polymers is being actively explored for drug delivery applications.[8][9][10]

Potential Drug Delivery Applications of Zinc Coordination Polymers:

-

Controlled Release : The degradation of the coordination polymer backbone can be tailored to achieve sustained, zero-order release kinetics of an incorporated drug molecule.[11]

-

Biocompatibility : Zinc is an essential trace element, and its complexes can be designed to be biocompatible.

-

Drug Anchoring : Active pharmaceutical ingredients (APIs) with carboxylate or other coordinating groups can be directly incorporated as ligands into the polymer structure, creating "Therapeutic Coordination Polymers".[9][11]

The development pathway for a hypothetical zinc-carboxylate drug delivery system could involve the synthesis of a coordination polymer where the pivalate ligand is replaced by an active drug, followed by formulation into a delivery vehicle like a metallogel.[9] This strategy offers a novel platform for creating advanced drug delivery systems with tunable release profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. This compound|Reagent for Catalysis & Synthesis [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Anchoring Drugs to a Zinc(II) Coordination Polymer Network: Exploiting Structural Rationale toward the Design of Metallogels for Drug-Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coordination polymer particles as potential drug delivery systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

Core Concepts: Enhanced Stability of Arylzinc Pivalates

An In-depth Technical Guide to the Air and Moisture Stability of Arylzinc Pivalates

For Researchers, Scientists, and Drug Development Professionals